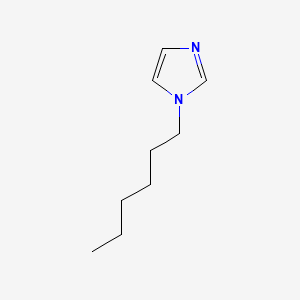

1-Hexylimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hexylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-3-4-5-7-11-8-6-10-9-11/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWVFQAPOGAVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187175 | |

| Record name | 1H-Imidazole, 1-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33529-01-0 | |

| Record name | 1H-Imidazole, 1-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Hexylimidazole

An In-Depth Technical Guide to the Physicochemical Properties of 1-Hexylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyl-1H-imidazole (C₉H₁₆N₂) is a pivotal heterocyclic compound that serves as a fundamental building block in contemporary chemical synthesis and material science. Its unique molecular architecture, featuring a polar imidazole head and a nonpolar hexyl tail, imparts amphiphilic character, making it a versatile precursor for ionic liquids (ILs), a valuable ligand in catalysis, and a key scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, predicting behavior in formulations, and designing novel molecules with targeted functions. This guide provides a consolidated overview of the core physicochemical properties of 1-hexylimidazole, detailed experimental protocols for its synthesis and characterization, and insights into its applications, thereby serving as a comprehensive resource for professionals in the field.

Core Physicochemical Properties

The functional utility of 1-hexylimidazole is directly governed by its physical and chemical characteristics. These properties influence its solvency, reactivity, and interactions with other molecules. While some parameters are well-documented, others, such as viscosity and surface tension, require standardized measurement protocols, which are detailed in Section 3. A summary of known quantitative data is presented below.

Table 1: Summary of Physicochemical Data for 1-Hexylimidazole

| Property | Value | Source(s) |

| IUPAC Name | 1-hexyl-1H-imidazole | [1] |

| CAS Number | 33529-01-0 | [1] |

| Molecular Formula | C₉H₁₆N₂ | [1][2][3] |

| Molar Mass | 152.24 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [2][3][4] |

| Density | 0.86 - 0.96 g/cm³ (at 20-25°C) | [2][3][4] |

| Boiling Point | 256 - 262 °C (at 760 mmHg) 135 - 136 °C (at 24 mmHg) | [2][3][4] |

| Flash Point | 117 - 124 °C | [2][4] |

| Solubility | Slightly soluble in water; Soluble in ethanol, dichloromethane | [2] |

| pKa (Predicted) | 7.20 ± 0.12 | [3][4] |

| LogP (XLogP3) | 2.3 - 2.46 | [5] |

| Topological Polar Surface Area | 17.8 Ų | [1] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing 1-hexylimidazole is the N-alkylation of imidazole. This reaction leverages the nucleophilicity of the deprotonated imidazole ring to displace a halide from an alkyl chain.

Expertise-Driven Rationale

The choice of a strong base (like sodium hydroxide or potassium hydroxide) in a polar solvent (like acetonitrile or ethanol) is critical. The base must be potent enough to deprotonate imidazole (pKa of the conjugate acid is ~7), forming the highly nucleophilic imidazolide anion. The solvent must solubilize both the ionic imidazolide and the nonpolar 1-bromohexane to facilitate the Sₙ2 reaction. Acetonitrile is often preferred as it is a polar aprotic solvent that promotes Sₙ2 kinetics without interfering with the nucleophile. The subsequent purification by vacuum distillation is essential because the boiling point of 1-hexylimidazole is high at atmospheric pressure, and heating to such temperatures (~260 °C) can risk thermal degradation.[2][4] Lowering the pressure significantly reduces the boiling point, allowing for a safer and more efficient purification.[3]

Detailed Synthesis Protocol

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add imidazole (1.0 eq) and potassium hydroxide (KOH, 1.2 eq).

-

Solvent Addition: Add 250 mL of anhydrous acetonitrile to the flask.

-

Deprotonation: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to allow for the formation of the potassium imidazolide salt.

-

Alkylation: Add 1-bromohexane (1.1 eq) dropwise to the suspension via an addition funnel over 20 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.[6]

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated potassium bromide (KBr) salt.

-

Solvent Removal: Evaporate the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Resuspend the resulting crude oil in 150 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 100 mL) to remove any remaining salts and water-soluble impurities.

-

Drying and Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1-hexylimidazole. Purify the crude product via vacuum distillation (e.g., at ~24 mmHg, the product will distill at 135-136 °C) to obtain the final, high-purity liquid.[3][7]

Visualization of Purification Workflow

The following diagram outlines the critical post-synthesis steps to isolate and purify 1-hexylimidazole.

Caption: Workflow for the purification of 1-Hexylimidazole.

Protocols for Physicochemical Characterization

Accurate and reproducible characterization is paramount for quality control and for understanding the behavior of 1-hexylimidazole in various applications.[8][9][10] The following protocols describe standard, self-validating methods for key properties.

Density Measurement

-

Principle: Density is determined by accurately measuring the mass of a known volume of the liquid at a constant temperature.

-

Methodology (Oscillating U-tube Densitometer):

-

Calibration: Calibrate the instrument using dry air and deionized water at the target temperature (e.g., 25.0 ± 0.1 °C). The instrument uses the known densities of these standards to establish a calibration curve.

-

Sample Injection: Inject the 1-hexylimidazole sample into the thermostatted U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the contained liquid.

-

Validation: Re-measure a known standard (e.g., water) after a set of sample measurements to ensure the calibration has not drifted.

-

Viscosity Determination

-

Principle: Dynamic viscosity is a measure of a fluid's internal resistance to flow. A rotational viscometer measures the torque required to rotate a spindle submerged in the fluid at a constant speed.[11][12]

-

Methodology (Rotational Viscometer):

-

Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For a low-viscosity liquid like 1-hexylimidazole, a small spindle and higher speeds are typically required.

-

Temperature Control: Place the sample in a temperature-controlled water bath and allow it to thermally equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C). Temperature control is critical as viscosity is highly temperature-dependent.

-

Measurement: Immerse the spindle in the sample to the marked level. Begin rotation and allow the reading to stabilize. The instrument software will calculate the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) based on the measured torque, spindle geometry, and rotational speed.

-

Validation: The measurement is considered valid if the torque reading is within the optimal range for the instrument (typically 10-95%).[11] Multiple readings at different speeds can be taken to check for Newtonian behavior.

-

Refractive Index Measurement

-

Principle: The refractive index (n) is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used to identify and assess the purity of a liquid.

-

Methodology (Abbe Refractometer):

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n ≈ 1.333 at 20°C).

-

Sample Application: Place 2-3 drops of 1-hexylimidazole onto the clean, dry prism surface of the refractometer.

-

Temperature Equilibration: Allow the sample to equilibrate to the prism's temperature, which is controlled by a circulating water bath (e.g., 20.0 ± 0.1 °C).

-

Reading: Look through the eyepiece and adjust the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs. Read the refractive index value from the scale. Digital refractometers perform this process automatically.

-

Surface Tension Measurement

-

Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The Du Noüy ring method measures the force required to detach a platinum-iridium ring from the liquid's surface.[13][14]

-

Methodology (Tensiometer with Du Noüy Ring):

-

Instrument Setup & Cleaning: Ensure the platinum ring is meticulously cleaned by rinsing with a suitable solvent (e.g., ethanol) and then flaming it to red heat to remove any organic residues.

-

Sample Preparation: Place the 1-hexylimidazole sample in a clean glass vessel within the instrument's thermostatted chamber.

-

Measurement: Immerse the ring below the surface of the liquid. The instrument will then slowly raise the ring. The force required to pull the ring through the interface increases until it reaches a maximum just before the liquid lamella breaks.

-

Calculation: The software calculates the surface tension (in mN/m) from this maximum force, applying a correction factor based on the ring dimensions and the density of the liquid.

-

Applications in Drug Development & Material Science

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[15] Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic ring can participate in π-stacking interactions, allowing for versatile binding to biological targets. 1-Hexylimidazole serves as a key intermediate for creating more complex derivatives where the hexyl chain can be used to tune lipophilicity, a critical parameter for controlling a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[15] Derivatives have shown promise as potential antifungal, antimicrobial, and antitumor agents.[15]

Furthermore, 1-hexylimidazole is a primary precursor in the synthesis of 1-hexyl-3-methylimidazolium ([C₆mim]⁺) based ionic liquids.[16] These ILs are explored as "green" solvents, electrolytes, and corrosion inhibitors due to their low vapor pressure, high thermal stability, and tunable properties. The physicochemical properties of the 1-hexylimidazole starting material directly impact the synthesis and final properties of the resulting ionic liquid.

Conclusion

1-Hexylimidazole is a compound of significant industrial and academic interest. This guide has consolidated its key physicochemical properties and provided robust, field-proven protocols for its synthesis and characterization. By understanding and applying these principles, researchers and developers can better harness the potential of this versatile molecule to create next-generation pharmaceuticals, advanced materials, and more efficient chemical processes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015660, 1H-Imidazole, 1-hexyl-. Available: [Link]

-

Völgyi, G., Baka, E., & Box, K. (2021). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Available: [Link]

-

Ferreira, N. N., et al. (2017). Physicochemical characterization of drug nanocarriers. International Journal of Nanomedicine. Available: [Link]

-

Ghasemian, E., et al. (2010). Effect of electrolytes on surface tension and surface adsorption of 1-hexyl-3-methylimidazolium chloride ionic liquid in aqueous solution. ResearchGate. Available: [Link]

-

ChemBK (2024). 1-Hexyl-1H-imidazole. Available: [Link]

-

Singh, S., & Gupta, A. (2019). Techniques for Physicochemical Characterization of Nanomaterials. ResearchGate. Available: [Link]

-

Institute For Research In Schools (2023). investigating viscosity and conductivity of ionic liquids. Available: [Link]

-

RoCo Global (n.d.). 1-Hexylimidazole, >98%. Available: [Link]

-

RheoSense, Inc. (2020). How to Measure and Analyze Intrinsic Viscosity. YouTube. Available: [Link]

-

Lim, S. F., et al. (2022). Application of Fundamental Techniques for Physicochemical Characterisations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials. MDPI. Available: [Link]

-

Cipriano, B.H., et al. (2005). Surface tension and contact angle measurements of a hexadecyl imidazolium surfactant adsorbed on a clay surface. National Institute of Standards and Technology. Available: [Link]

-

Asok, A., et al. (2021). Characterization techniques for morphological and physicochemical evaluation of nanomaterials. OUCI. Available: [Link]

-

El Idrissi, M., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available: [Link]

-

AMETEK Brookfield (n.d.). 3 Easy Steps to Successful Viscosity Measurement. Available: [Link]

-

Chen, P., & Chang, C.-H. (2011). Effect of Temperature on the Surface Tension of 1-Hexanol Aqueous Solutions. ResearchGate. Available: [Link]

-

Bouling Chemical Co., Limited (n.d.). 1-Hexyl-1H-Imidazole. Available: [Link]

-

ChemBK (2024). 1H-Imidazole, 1-hexyl-. Available: [Link]

Sources

- 1. 1H-Imidazole, 1-hexyl- | C9H16N2 | CID 3015660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexyl-1H-Imidazole Chemical Properties, Uses, Safety, SDS & Supplier China | Buy High Purity 1-Hexylimidazole [chemheterocycles.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Viscosity measurement in the chemical industry | Anton Paar Wiki [wiki.anton-paar.com]

- 12. brookfieldengineering.com [brookfieldengineering.com]

- 13. ncnr.nist.gov [ncnr.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. roco.global [roco.global]

- 16. researchgate.net [researchgate.net]

The Solubility Profile of 1-Hexylimidazole: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 1-hexylimidazole in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a nuanced understanding of the underlying physicochemical principles governing its solubility. We will delve into the molecular interactions at play, present available quantitative data, and provide detailed experimental and computational protocols for solubility determination, thereby equipping you with the knowledge to effectively utilize 1-hexylimidazole in your research endeavors.

Introduction: The Versatile Role of 1-Hexylimidazole

1-Hexylimidazole, a substituted imidazole with a six-carbon alkyl chain, is a versatile molecule with applications spanning catalysis, organic synthesis, and as a precursor for ionic liquids. Its unique combination of a polar imidazole head and a nonpolar hexyl tail imparts it with amphiphilic character, leading to a complex and interesting solubility profile. Understanding this profile is paramount for its effective application, from designing reaction media to formulating novel drug delivery systems.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The dissolution process can be understood through the lens of thermodynamics, specifically the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), where a negative ΔG_mix indicates a spontaneous process (dissolution).

For 1-hexylimidazole, the key interactions influencing its solubility include:

-

Hydrogen Bonding: The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) can, therefore, engage in strong interactions with 1-hexylimidazole, promoting solubility.

-

Dipole-Dipole Interactions: The imidazole ring possesses a significant dipole moment. Polar aprotic solvents, such as acetone and dichloromethane, can interact with this dipole, contributing to solubility.

-

Van der Waals Forces: The nonpolar hexyl chain interacts with solvent molecules primarily through London dispersion forces. Nonpolar solvents like hexane and toluene will interact favorably with this part of the molecule.

The balance of these interactions dictates the overall solubility. A solvent that can favorably interact with both the polar imidazole head and the nonpolar hexyl tail will exhibit the highest dissolving capacity.

Solubility of 1-Hexylimidazole in Common Organic Solvents: A Quantitative Overview

| Solvent Class | Common Solvents | Expected Solubility of 1-Hexylimidazole | Rationale |

| Alcohols | Methanol, Ethanol | High to Miscible | Strong hydrogen bonding between the alcohol's hydroxyl group and the imidazole ring's nitrogen. The alkyl chain of the alcohol can interact with the hexyl chain of the imidazole. For instance, the related ionic liquid, 1-hexyl-3-methylimidazolium hexafluorophosphate, is completely miscible with ethanol.[1] |

| Ketones | Acetone | Moderate to High | Dipole-dipole interactions between the carbonyl group of the ketone and the polar imidazole ring. The alkyl groups of the ketone can interact with the hexyl chain. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than ketones and are only weak hydrogen bond acceptors. Solubility is expected to be lower than in alcohols and ketones. |

| Hydrocarbons | Hexane, Toluene | Low | Primarily van der Waals interactions. The energy required to overcome the strong interactions between 1-hexylimidazole molecules (due to hydrogen bonding and dipole-dipole forces) is not sufficiently compensated by the weak interactions with nonpolar solvents. The solubility of imidazoles in aromatic hydrocarbons like toluene is generally low.[2][3] |

| Chlorinated Solvents | Dichloromethane (DCM) | Moderate | Dipole-dipole interactions between DCM and the imidazole ring contribute to solubility. However, studies on other imidazoles in dichloromethane have shown very low solubility.[2][4] |

It is crucial to note that these are general trends, and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility is a cornerstone of chemical research. The following section provides a detailed, step-by-step protocol for the widely used shake-flask method, followed by an overview of common analytical techniques for concentration measurement.

The Shake-Flask Method for Liquid-Liquid Solubility

The shake-flask method is a robust and reliable technique for determining the equilibrium solubility of a liquid in a liquid.[5][6][7]

Protocol:

-

Preparation: In a series of stoppered glass vials, add a known volume of the solvent of interest.

-

Addition of Solute: To each vial, add an excess amount of 1-hexylimidazole. The presence of a separate, undissolved phase of 1-hexylimidazole is crucial to ensure that the solvent is saturated.

-

Equilibration: Tightly seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for a sufficient time (e.g., 24 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a syringe. It is critical to avoid disturbing the undissolved solute phase.

-

Analysis: Determine the concentration of 1-hexylimidazole in the sampled solvent phase using a suitable analytical technique.

Figure 1: Workflow for the Shake-Flask Method.

Analytical Techniques for Concentration Measurement

The choice of analytical technique depends on the properties of 1-hexylimidazole and the solvent.

-

UV-Vis Spectroscopy: This technique is suitable if 1-hexylimidazole exhibits a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. A calibration curve of absorbance versus known concentrations of 1-hexylimidazole in the specific solvent must be prepared first.[8][9][10][11][12]

-

Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. A calibration curve is generated by injecting known concentrations of 1-hexylimidazole. The area under the resulting peak is proportional to the concentration.[13][14][15][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique that can be used for non-volatile compounds. Similar to GC and UV-Vis, a calibration curve is required for quantification.

Predictive Models for Solubility Estimation: An In-Silico Approach

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are particularly useful for initial screening of solvents and for understanding the underlying molecular interactions.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles. It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This method has been successfully applied to predict the solubility of various compounds in ionic liquids and other solvents.

UNIFAC (UNIQUAC Functional-group Activity Coefficients)

The UNIFAC group contribution method estimates activity coefficients, which can then be used to calculate solubility.[17][18][19] The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to predict the overall behavior of the molecule in a solution.

Figure 2: Conceptual overview of COSMO-RS and UNIFAC predictive models.

Conclusion: A Framework for Understanding and Application

The solubility of 1-hexylimidazole is a critical parameter that dictates its utility in a wide array of chemical applications. This guide has provided a comprehensive overview of the theoretical underpinnings of its solubility, a summary of its expected behavior in common organic solvents, detailed experimental protocols for its determination, and an introduction to predictive computational models. By leveraging this knowledge, researchers can make informed decisions regarding solvent selection and experimental design, ultimately accelerating their research and development efforts.

References

-

Domańska, U., & Marciniak, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 876-881. [Link]

-

Rogers, R. D., & Seddon, K. R. (2001). On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids. Green Chemistry, 3(6), 321-324. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Avdeef, A. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Carrott, M. J., & Wai, C. M. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(15), 3026-3030. [Link]

-

Gubbins, K. E., Carden, S. N., & Walker, R. D., Jr. (1965). DETERMINATION OF GAS SOLUBILITIES IN LIQUIDS. DEFENSE TECHNICAL INFORMATION CENTER. [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (1980). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Journal of Pharmaceutical Sciences, 69(8), 912-922. [Link]

-

Gracin, S., & Rasmuson, Å. C. (2004). Solubility of theobromine in mixtures of ethyl acetate and ethanol. Journal of Chemical & Engineering Data, 49(5), 1379-1383. [Link]

-

Domańska, U., & Rekawek, A. (2009). Solubility of 1-alkyl-3-methylimidazolium hexafluorophosphate in hydrocarbons. Journal of Chemical & Engineering Data, 54(4), 1267-1272. [Link]

-

Domańska, U., & Laskowska, M. (2009). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 54(7), 2036-2041. [Link]

-

ChemBK. (2024). 1H-Imidazole, 1-hexyl-. [Link]

-

Quora. (2016). What is the solubility of hexane?. [Link]

-

IUPAC-NIST Solubility Database. (n.d.). Dichloromethane with Water. [Link]

Sources

- 1. On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. rjptonline.org [rjptonline.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. scielo.br [scielo.br]

- 15. academic.oup.com [academic.oup.com]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1-Hexylimidazole as a Modular Scaffold for Ionic Liquids

[1]

Executive Summary

This technical guide analyzes 1-Hexylimidazole (CAS: 33529-01-0) as a critical precursor in the synthesis of imidazolium-based ionic liquids (ILs).[1] While 1-methylimidazole is the conventional starting material for short-chain ILs, the use of 1-hexylimidazole offers a distinct advantage: it pre-installs a lipophilic C6 chain, allowing researchers to modulate the hydrophilic-lipophilic balance (HLB) by varying the alkylating agent at the N3 position.

The resulting ILs, typically of the class [C6mim][X] (1-hexyl-3-methylimidazolium), occupy a "Goldilocks zone" in physicochemical properties—possessing lower viscosity than long-chain counterparts (C10+) while offering superior membrane permeability compared to short-chain analogs (C2-C4).[1] This guide details the synthesis, purification, and application of these materials, specifically for pharmaceutical and engineering contexts.

Part 1: The Precursor Profile

1-Hexylimidazole acts as the nucleophilic scaffold.[1] Its purity is the primary determinant of the final IL's optical and electrochemical quality.[1]

Table 1: Physicochemical Profile of 1-Hexylimidazole

| Property | Value | Criticality in Synthesis |

| Molecular Weight | 152.24 g/mol | Stoichiometric calculations.[1] |

| Density | ~0.93 g/cm³ | Solvent-free volume estimation.[1][2] |

| Boiling Point | ~256°C | High BP allows high-temp reactions without precursor loss, but makes removal of excess difficult.[1] |

| N3 Lone Pair | Available | The site of |

| Water Content | < 0.5% (Target) | Moisture competes with the alkylating agent, leading to side products. |

Part 2: Synthetic Pathways (The Core)[1]

The transformation of 1-hexylimidazole into an ionic liquid involves quaternization (alkylation) of the N3 nitrogen.[1] Unlike the common route (1-methylimidazole + 1-chlorohexane), using 1-hexylimidazole allows for the introduction of functionalized or short chains (methyl, ethyl, allyl) in the second step.

The Quaternization Protocol (Synthesis of [C6mim][Cl])

Objective: Synthesize 1-hexyl-3-methylimidazolium chloride ([C6mim][Cl]) via nucleophilic substitution.[1]

Reagents:

-

Precursor: 1-Hexylimidazole (1.0 eq)[1]

-

Alkylating Agent: Chloromethane (gas) or Iodomethane (liquid) (1.1 eq) Note: Iodomethane is faster but creates a darker product; Chloromethane is cleaner but requires pressure.[1]

-

Solvent: Acetonitrile (dry) or Solvent-free (neat).[1]

Mechanism:

Step-by-Step Methodology

-

Preparation: Dry 1-hexylimidazole under vacuum (0.1 mbar) at 60°C for 4 hours to remove trace water.

-

Inerting: Purge a jacketed glass reactor with dry Nitrogen or Argon.[1]

-

Addition:

-

If using liquid alkylating agent (e.g., MeI): Add 1-hexylimidazole to the flask.[1] Cool to 0°C. Add MeI dropwise (exothermic).

-

If using gas (MeCl): Pressurize the autoclave containing 1-hexylimidazole to 2-3 bar with MeCl.

-

-

Reaction: Heat to 70°C. Stir vigorously (500 rpm) for 24–48 hours.

-

Checkpoint: Monitor reaction progress via TLC or 1H NMR (disappearance of the imidazole proton peak at ~7.6 ppm).

-

-

Quenching: Remove heat and apply high vacuum to strip unreacted alkyl halide.[1]

-

Washing: Wash the resulting viscous oil with ethyl acetate (

mL).[1] The IL is immiscible; impurities will extract into the organic phase.[1] -

Drying: Dry under high vacuum (0.01 mbar) at 80°C for 12 hours.

Anion Metathesis (Customization)

The halide salt ([C6mim][Cl]) is often an intermediate.[1] To achieve specific properties (e.g., hydrophobicity), the anion must be exchanged.

Reaction:

Synthesis Workflow Diagram

Caption: Workflow for converting 1-hexylimidazole into purified ionic liquids via quaternization and optional anion metathesis.

Part 3: Critical Quality Attributes (CQAs)

For pharmaceutical applications, purity is paramount.[1] The "Yellowing" effect is a common failure mode caused by oligomerization of impurities at high temperatures.[1]

Table 2: Characterization Specifications

| Attribute | Method | Specification | Why it matters |

| Structure | 1H NMR (DMSO-d6) | Integration of Alkyl protons | Confirms complete quaternization.[1] Unreacted precursor is toxic.[1] |

| Water Content | Karl Fischer Titration | < 500 ppm | Water alters viscosity and can hydrolyze anions like [PF6] into HF.[1] |

| Halide Content | AgNO3 Test / IC | < 100 ppm | Residual halides are corrosive and cytotoxic.[1] |

| Color | UV-Vis / Visual | Colorless to Pale Yellow | Dark color indicates degradation or imidazole oligomers.[1] |

Part 4: Applications in Drug Development

The [C6mim] cation is uniquely suited for drug delivery due to its amphiphilic nature.[1]

Transdermal Permeation Enhancement

The hexyl chain (C6) provides sufficient lipophilicity to interact with the stratum corneum lipid bilayer, while the imidazolium head group disrupts the polar regions.

-

Mechanism: [C6mim][Cl] inserts into the lipid bilayer, increasing fluidity and creating diffusion channels for drugs like Piroxicam or Acyclovir .[1]

-

Data Insight: Studies show [C6mim] analogs can enhance skin permeability by 5–10x compared to aqueous controls [1].[1]

Solubilization of Poorly Water-Soluble Drugs

Many active pharmaceutical ingredients (APIs) are Class II (low solubility).[1]

-

Application: [C6mim][BF4] acts as a "designer solvent." The anion can be tuned to match the polarity of the drug.[1]

-

Example: Solubilization of Curcumin or Paclitaxel .[1] The IL disrupts the crystal lattice of the drug more effectively than water/ethanol mixtures [2].[1]

Biological Interaction Pathway[1]

Caption: Mechanism of Action for [C6mim]-mediated transdermal drug delivery.[1]

Part 5: Safety & Handling

-

Toxicity: The toxicity of imidazolium ILs generally increases with alkyl chain length (the "side chain effect").[1] [C6mim] is more toxic than [C2mim] but significantly less toxic than [C10mim] or [C12mim].[1]

-

Handling:

-

Disposal: Do not pour down drains.[1] ILs are stable and persistent.[1] Incineration is the standard disposal method.[1]

References

-

Transdermal Permeation Enhancement

-

Solubility & Synthesis Applications

-

Physical Properties & Viscosity

-

Precursor Data (1-Hexylimidazole)

Sources

- 1. 1H-Imidazole, 1-hexyl- | C9H16N2 | CID 3015660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Hexyl-3-methylimidazolium chloride CAS#: 171058-17-6 [amp.chemicalbook.com]

- 4. 1-Hexyl-3-methylimidazolium chloride | C10H19ClN2 | CID 2734163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Therapeutic and Biocidal Potential of 1-Hexylimidazole Derivatives

Executive Summary

The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for antifungals (e.g., ketoconazole), sedatives (e.g., midazolam), and enzyme inhibitors. 1-Hexylimidazole derivatives represent a specific subclass where the N1-position is substituted with a six-carbon alkyl chain. This "C6-linker" provides a critical balance in the Structure-Activity Relationship (SAR): it imparts sufficient lipophilicity (logP) to facilitate membrane penetration without the extreme hydrophobicity and cytotoxicity associated with longer alkyl chains (C10–C18).

This technical guide analyzes the biological activity of 1-hexylimidazole derivatives, focusing on their role as precursors to bioactive ionic liquids (specifically 1-hexyl-3-methylimidazolium salts), their antimicrobial mechanism of action, and their potential as pharmacological building blocks.

Structural Activity Relationship (SAR): The C6 Advantage

The biological efficacy of N-alkylimidazoles is governed by the "alkyl chain effect."[1] The imidazole ring provides the polar headgroup capable of hydrogen bonding and cation-pi interactions, while the alkyl tail drives hydrophobic interaction.

Lipophilicity and Bioavailability

The hexyl (C6) chain places these derivatives in a "Goldilocks zone" for certain biological applications:

-

C1–C4 (Short Chain): High water solubility but poor membrane permeability. Often biologically inert regarding membrane disruption.

-

C10–C18 (Long Chain): High potency as surfactants/detergents but exhibit significant cytotoxicity to mammalian cells (hemolysis) and poor solubility in aqueous biological media.

-

C6 (Hexyl): Moderate lipophilicity allows for passive transport across lipid bilayers and interaction with hydrophobic pockets in enzymes (e.g., CYP450 heme coordination) while maintaining manageable aqueous solubility for formulation.

The Imidazolium Cation

When 1-hexylimidazole is quaternized (e.g., to form 1-hexyl-3-methylimidazolium, [HMIM]), the resulting cation becomes amphiphilic. The positive charge on the aromatic ring targets the negatively charged surface of bacterial membranes, while the hexyl tail inserts into the lipid bilayer.

Antimicrobial & Antifungal Potency[1][2][3][4][5][6][7][8][9][10][11]

The primary biological activity of 1-hexylimidazole derivatives, particularly their salt forms (Ionic Liquids), is antimicrobial.

Mechanism of Action: Membrane Intercalation

Unlike traditional antibiotics that target specific intracellular enzymes, [HMIM] salts act primarily via membrane disruption. This non-specific mechanism reduces the likelihood of resistance development.

Figure 1: Mechanism of Membrane Disruption by [HMIM] Cations

Caption: The cationic headgroup attracts the molecule to the bacterial surface, facilitating the insertion of the C6 hydrophobic tail into the membrane, causing destabilization.

Comparative Efficacy (MIC Data)

While longer chains (C12) are more potent, C6 derivatives show distinct activity profiles, particularly against fungi.

Table 1: Comparative Antimicrobial Activity (General Trends for Imidazolium Salts)

| Alkyl Chain Length | LogP (Approx) | Activity vs. Gram (+) | Activity vs. Gram (-) | Cytotoxicity (Mammalian) |

| C4 (Butyl) | Low | Low | Negligible | Very Low |

| C6 (Hexyl) | Moderate | Moderate | Low-Moderate | Low |

| C8 (Octyl) | High | High | Moderate | Moderate |

| C12 (Dodecyl) | Very High | Very High | High | High (Hemolytic) |

Note: The "Sweet Spot" for C6 is often found in antifungal applications where moderate lipophilicity aids in penetrating the chitin-rich fungal cell wall without causing immediate host toxicity.

Pharmacological Applications: Enzyme Inhibition

Beyond direct biocidal activity, 1-hexylimidazole serves as a scaffold for enzyme inhibitors.

Heme-Iron Coordination

The unquaternized nitrogen (N3) of the imidazole ring is a potent ligand for heme iron.

-

Target: Cytochrome P450 (CYP) enzymes and Heme Oxygenase.

-

Mechanism: The imidazole nitrogen coordinates axially with the heme iron, displacing the water molecule and blocking substrate oxidation. The hexyl chain interacts with the hydrophobic access channel of the enzyme, providing selectivity over other isoforms.

-

Relevance: This mechanism is the basis for azole antifungals (inhibiting CYP51A1/lanosterol 14α-demethylase). 1-Hexylimidazole derivatives are investigated as simplified probes for this binding mode.

Experimental Protocols

Synthesis of 1-Hexyl-3-Methylimidazolium Bromide ([HMIM][Br])

This protocol describes the quaternization of 1-methylimidazole to create the bioactive ionic liquid form.

Prerequisites:

-

Inert atmosphere (Nitrogen or Argon).

-

Reagents: 1-Methylimidazole (ReagentPlus, 99%), 1-Bromohexane (98%), Ethyl Acetate (for washing).

Workflow Diagram:

Caption: Step-by-step synthesis of [HMIM][Br] via nucleophilic substitution.

Step-by-Step Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, add 1-methylimidazole (1.0 equivalent).

-

Addition: Add 1-bromohexane (1.1 equivalents) dropwise over 10 minutes. The reaction is exothermic; cooling may be required for large scales.

-

Reaction: Heat the mixture to 70°C under a nitrogen atmosphere with vigorous stirring for 24 hours. The mixture will become viscous and turn slightly yellow/orange.

-

Washing: Cool to room temperature. Add ethyl acetate (immiscible with the ionic liquid product) and stir for 15 minutes to extract unreacted starting materials. Decant the top organic layer. Repeat 3 times.

-

Drying: Place the product under high vacuum (<1 mbar) at 60°C for at least 12 hours to remove trace solvents and moisture.

-

Validation: Verify purity via ¹H NMR (DMSO-d6). Look for the disappearance of the N-CH3 peak of the starting material and the appearance of the hexyl chain signals.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution).

-

Preparation: Prepare a stock solution of the 1-hexylimidazole derivative in sterile water or DMSO (final DMSO concentration <1%).

-

Inoculum: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.

-

Dilution: Perform 2-fold serial dilutions of the compound in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Incubation: Add inoculum to wells and incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

-

Control: Include positive control (Ciprofloxacin) and negative control (Sterile Broth).

Toxicology & Safety Profile

While C6 derivatives are less toxic than their C12 counterparts, they are not benign.

-

Cytotoxicity: [HMIM] cations show dose-dependent cytotoxicity against mammalian cell lines (e.g., HepG2).[2] The IC50 is generally in the millimolar range, whereas C12 derivatives are toxic in the micromolar range.

-

Environmental Impact: 1-Hexylimidazole derivatives are poorly biodegradable compared to ester-functionalized analogs. Waste must be managed as hazardous chemical waste.

References

-

Pernak, J., et al. (2003). "Synthesis and antimicrobial activities of new pyridinium and imidazolium chlorides." European Journal of Medicinal Chemistry. Link

-

Docherty, K. M., & Kulpa, C. F. (2005). "Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids." Green Chemistry. Link

-

Carson, L., et al. (2009). "Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids." FEMS Microbiology Letters. Link

-

Zhang, S., et al. (2014). "Physical Properties of Ionic Liquids: Database and Evaluation." Journal of Physical and Chemical Reference Data. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21464, 1-Hexylimidazole." Link

Sources

1-Hexylimidazole: Physicochemical Modulator & Antimicrobial Adjuvant

[1]

Executive Summary

1-Hexylimidazole (CAS 33529-01-0) represents a critical structural motif in the development of amphiphilic antimicrobial agents.[1] While often overshadowed by its longer-chain analogues (C12–C16) or its methylated ionic liquid derivatives (e.g., [HMIM][Cl]), the C6-substituted imidazole occupies a unique "Goldilocks zone" in drug development. It balances lipophilicity (LogP) with aqueous solubility , offering membrane-permeabilizing properties without the severe cytotoxicity associated with longer alkyl chains.[1]

This technical guide analyzes 1-Hexylimidazole not merely as a standalone biocide, but as a dual-function pharmacophore :

-

Membrane Permeabilizer: Acts as a surfactant-like agent to disrupt microbial lipid bilayers.[1]

-

Synergistic Adjuvant: Enhances the efficacy of conventional azoles and antibiotics by compromising efflux pump functionality and increasing intracellular drug uptake.

Chemical Identity & Physicochemical Basis

To understand the biological activity of 1-Hexylimidazole, one must first master its behavior in physiological environments.[1] Unlike quaternary ammoniums (which are permanently charged), 1-Hexylimidazole is a pH-responsive amphiphile .[1]

Structural Dynamics

-

Head Group (Imidazole): A planar, aromatic heterocycle with a pKa of ~7.0. At physiological pH (7.4), it exists in equilibrium between its neutral and protonated (cationic) forms. This tunable charge state allows it to penetrate neutral biofilms (as a neutral molecule) and then disrupt anionic bacterial membranes (upon protonation in the acidic microenvironment of infection sites).

-

Tail Group (Hexyl Chain): A 6-carbon hydrophobic tail.[1] This length is sufficient to insert into the lipid bilayer but short enough to avoid the "cutoff effect" (where extreme hydrophobicity leads to aggregation/micellization before reaching the target).

Visualization: Physicochemical Equilibrium

Figure 1: pH-dependent equilibrium of 1-Hexylimidazole.[1] The molecule acts as a "Trojan Horse," penetrating biofilms in its neutral state before protonating to disrupt membranes.

Antimicrobial Mechanism of Action

The antimicrobial efficacy of 1-Hexylimidazole is distinct from conventional antibiotics (which target specific enzymes like gyrase or ribosomes). Instead, it operates via a non-specific physicochemical disruption mechanism , reducing the likelihood of resistance development.

The "Surfactant-Intercalation" Model[1]

-

Adsorption: The cationic species (predominant in acidic bacterial growth phases) binds electrostatically to the negatively charged phosphate groups of LPS (Gram-negative) or teichoic acids (Gram-positive).

-

Insertion: The hexyl tail inserts into the hydrophobic core of the lipid bilayer.

-

Disruption: Unlike C12 or C16 chains which cause gross lysis, the C6 chain induces transient pore formation and fluidity changes . This causes leakage of small ions (

,

Synergistic Enzyme Inhibition

While less potent than Ketoconazole, the imidazole head group can weakly coordinate with the heme iron of lanosterol 14

Visualization: Dual-Pathway Mechanism

Figure 2: Dual mechanism of action targeting both physical membrane integrity and metabolic enzymatic pathways.

Antimicrobial Spectrum & Data Summary

The following data consolidates findings for 1-Hexylimidazole and its immediate derivatives (e.g., [HMIM][Cl]). Note the Structure-Activity Relationship (SAR) : C6 is generally less active than C12 against Gram-positive bacteria but shows unique advantages against Gram-negatives due to better outer-membrane permeation kinetics.[1]

Table 1: Comparative MIC Values ( g/mL)

| Organism | Strain Type | 1-Hexylimidazole (C6) | C12-Imidazole (Reference) | Activity Interpretation |

| S.[1][2] aureus | Gram-Positive | 64 – 128 | 4 – 8 | Moderate.[1] Cell wall thickness limits C6 penetration compared to C12. |

| E. coli | Gram-Negative | 128 – 256 | 32 – 64 | Weak alone.[1] Best used as a permeabilizer for other antibiotics. |

| C. albicans | Fungal (Yeast) | 32 – 64 | 2 – 8 | Good. Synergistic with Fluconazole.[3][4] Disperses biofilms.[5][6][7] |

| A. niger | Fungal (Mold) | 64 – 128 | 8 – 16 | Fungistatic. Inhibits sporulation.[8] |

Note: Data represents aggregated ranges from varying salt forms (Cl-, Br-) and neutral precursors.[1]

Experimental Protocols

Protocol A: Synthesis of High-Purity 1-Hexylimidazole for Bio-Assays

Commercial samples often contain halide impurities toxic to cells.[1] In-house purification is recommended.[1]

-

Alkylation: React imidazole (1.0 eq) with 1-bromohexane (1.1 eq) and KOH (1.2 eq) in acetonitrile under reflux for 12h.

-

Filtration: Filter off KBr salt precipitate.

-

Distillation: Remove solvent via rotary evaporation. Crucial: Perform vacuum distillation (approx. 140°C at 10 mmHg) to collect the clear, colorless oil. Yellowing indicates oxidation/impurities.

-

Validation: Verify purity via

H-NMR (CDCl

Protocol B: Checkerboard Synergy Assay (Permeabilization Study)

To test if 1-Hexylimidazole restores antibiotic sensitivity in resistant strains.[1]

-

Preparation: Prepare a 96-well plate.

-

X-axis: Serial dilution of 1-Hexylimidazole (0 to 256

g/mL). -

Y-axis: Serial dilution of Antibiotic (e.g., Fluconazole or Ciprofloxacin).[1]

-

-

Inoculation: Add

CFU/mL of pathogen (e.g., C. albicans resistant strain). -

Incubation: 24h at 35°C (bacteria) or 48h (fungi).

-

Readout: Measure OD

. -

Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

-

Interpretation: FICI

0.5 indicates Synergy .

-

Safety & Toxicology (The "Why Hexyl?" Argument)

A critical advantage of the hexyl (C6) chain over the dodecyl (C12) chain is selectivity .

-

Hemolysis: C12-imidazoles often cause 100% hemolysis at MIC concentrations.[1] C6-imidazoles typically show <10% hemolysis at MIC.[1]

-

Cytotoxicity: In HepG2 and A549 cell lines, C6 derivatives show significantly higher IC

values (lower toxicity) compared to C10+ chains. -

Biodegradability: The shorter alkyl chain is more readily metabolized by environmental bacteria, reducing environmental persistence compared to long-chain quaternary ammonium compounds (QACs).[1]

References

-

Alkylimidazolium Ionic Liquids as Antifungal Alternatives. ResearchGate. (2020). Detailed mechanism of action on C. albicans including ROS generation and membrane permeability.[5][6][7] Link

-

Antimicrobial and Surface Activity of 1-alkyl-3-methylimidazolium Derivatives. Green Chemistry. (2005). Establishes the "cutoff effect" and SAR of alkyl chain lengths on antimicrobial potency.[9][10][11] Link

-

Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids. Biomolecules. (2025).[10] Demonstrates synergy between Hexyl-imidazolium and azole drugs.[1] Link

-

Cytotoxicity of Imidazole Derivatives. Asian Pacific Journal of Cancer Biology. (2019). Comparative cytotoxicity data for imidazole derivatives on HepG2 cells. Link

-

1-Hexylimidazole PubChem Entry. National Institutes of Health.[1] Physicochemical properties and safety data. Link

Sources

- 1. chembk.com [chembk.com]

- 2. 1H-Imidazole, 1-hexyl- | C9H16N2 | CID 3015660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

1-Hexylimidazole: A Strategic Intermediate in Modern Pharmaceutical Synthesis

A Technical Guide for Drug Development Professionals

Introduction: The Enduring Legacy of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine have rendered it a "privileged scaffold" in drug discovery.[1][2] A vast number of approved drugs, spanning therapeutic areas from fungal infections (e.g., Clotrimazole, Ketoconazole) to cancer (e.g., Dacarbazine) and inflammatory conditions, incorporate this versatile core.[3][4] The success of these molecules hinges on the precise decoration of the imidazole ring with various substituents that modulate their pharmacokinetic and pharmacodynamic profiles. This guide focuses on a key intermediate, 1-hexylimidazole, exploring its synthesis, reactivity, and strategic importance in constructing the next generation of imidazole-based therapeutics.

Physicochemical Profile of 1-Hexylimidazole

1-Hexylimidazole is a colorless to light yellow liquid that serves as a foundational building block. Its key properties are summarized below, providing the essential data for reaction planning and safety assessment.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₆N₂ | [5] |

| Molecular Weight | 152.24 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 135-136 °C (at 24 Torr) | [5] |

| Density | ~0.93 g/cm³ | [5] |

| Flash Point | 117 °C | [5] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents | [5] |

Strategic Importance of the N-Hexyl Moiety

The choice of an N-alkyl substituent is a critical decision in drug design, directly influencing a molecule's lipophilicity, membrane permeability, and ultimately, its biological activity. The hexyl group on the N-1 position of the imidazole ring is not an arbitrary choice; it is a deliberate design element intended to optimize the therapeutic potential of the final active pharmaceutical ingredient (API).

The primary role of the hexyl chain is to increase the molecule's lipophilicity (fat-solubility). This is a crucial factor for many drug classes, particularly antifungals and antibacterials, which must penetrate the lipid-rich cell membranes of pathogens.[6][7] Structure-activity relationship (SAR) studies on N-alkylated imidazole derivatives have demonstrated that increasing the length of the alkyl chain can enhance antibacterial efficacy, with potency often peaking around a nine-carbon chain.[8] The hexyl group provides a substantial increase in lipophilicity over smaller alkyl groups, facilitating better membrane interaction and transport, without becoming excessively greasy, which could lead to poor aqueous solubility and formulation challenges.[6] This balance is key to achieving optimal bioavailability and target engagement.

Caption: Role of the N-Hexyl group in drug-membrane interaction.

Synthesis and Purification of 1-Hexylimidazole

The most direct and widely adopted method for synthesizing 1-hexylimidazole is the N-alkylation of imidazole. This reaction is robust, scalable, and proceeds with high selectivity for the nitrogen atom.

Reaction Scheme

Caption: General synthesis of 1-hexylimidazole via N-alkylation.

Detailed Experimental Protocol

This protocol describes a reliable, field-proven method for the synthesis of 1-hexylimidazole, adapted from established procedures.[9]

Materials:

-

Imidazole (1.0 mol)

-

1-Bromohexane (0.95 mol, sub-stoichiometric to minimize di-alkylation)

-

Sodium Hydroxide (NaOH), pellets (1.0 mol)

-

Toluene (500 mL)

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

1 L three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the three-neck flask with imidazole (1.0 mol), NaOH pellets (1.0 mol), and toluene (300 mL). Equip the flask with the mechanical stirrer, reflux condenser, and dropping funnel.

-

Causality: Using a strong base like NaOH is essential to deprotonate the imidazole, forming the highly nucleophilic imidazolide anion, which readily attacks the alkyl halide. Toluene is chosen as an aromatic, non-reactive solvent that facilitates heat transfer and is easily removed.[9]

-

-

Heating: Begin stirring and heat the mixture to 100-110 °C.

-

Addition of Alkyl Halide: Once the temperature is stable, add 1-bromohexane (0.95 mol) dropwise from the dropping funnel over a period of 1-2 hours.

-

Causality: A slow, controlled addition of the alkyl halide is crucial. This maintains a slight molar excess of imidazole throughout the reaction, which significantly minimizes the formation of the undesired 3-hexyl imidazolium quaternary salt byproduct.[9]

-

-

Reaction Monitoring: After the addition is complete, maintain the reaction at 110 °C for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS until the 1-bromohexane is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add 200 mL of water to dissolve the sodium bromide salt and any unreacted NaOH. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic (toluene) layer. Wash the organic layer sequentially with water (2 x 100 mL) and then with a saturated brine solution (1 x 100 mL) until the pH of the aqueous layer is neutral (pH 7-8).

-

Causality: The aqueous washes remove inorganic salts and residual base. The final brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 1-hexylimidazole as a clear, colorless to pale yellow liquid.

Key Functionalization Reactions for Pharmaceutical Scaffolding

1-Hexylimidazole is not an endpoint but a starting point. Its true value lies in the ability to selectively functionalize the C2, C4, and C5 positions of the imidazole ring to build molecular complexity.

C2-Lithiation and Electrophilic Quench

The C2 proton of an N-substituted imidazole is the most acidic, making it susceptible to deprotonation by strong organolithium bases like n-butyllithium (n-BuLi). The resulting 2-lithio-1-hexylimidazole is a potent nucleophile that can react with a wide range of electrophiles.

Sources

- 1. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]

- 2. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Miconazole - Chemistry Steps [chemistrysteps.com]

- 4. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 6. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

Methodological & Application

Application Note: 1-Hexylimidazole as a Corrosion Inhibitor for Mild Steel in Acidic Media

[1]

Executive Summary

This application note details the protocol for evaluating 1-Hexylimidazole (1-HIM) as a high-efficiency corrosion inhibitor for mild steel in 1.0 M Hydrochloric Acid (HCl). Imidazole derivatives are a cornerstone of "green" corrosion inhibition due to their low toxicity and high adsorption capability. 1-Hexylimidazole, characterized by its planar heterocyclic ring and a hydrophobic hexyl (

This guide provides a validated workflow for researchers to quantify inhibition efficiency (

Chemical Basis & Mechanism[2]

The efficacy of 1-Hexylimidazole relies on its molecular structure. In highly acidic media (pH < 1), the imidazole nitrogen (N-3) becomes protonated, forming a cationic species.

-

Adsorption Mode: Mixed-type (Chemisorption & Physisorption).[1][2]

-

Active Sites:

-

Pyridinic Nitrogen (N-3): Protonation facilitates electrostatic attraction to the negatively charged steel surface (caused by

adsorption). -

-Electron System: The aromatic ring interacts with vacant

-

Hexyl Chain: Steric hindrance that blocks the diffusion of

and

-

Mechanistic Visualization[5]

Figure 1: Mechanistic pathway of 1-Hexylimidazole adsorption on mild steel in HCl, showing the transition from solution to protective film formation.

Experimental Protocols

Materials & Preparation

-

Substrate: Mild steel coupons (Composition: C 0.16–0.18%, Mn 0.70–0.90%, P 0.04%, S 0.04%, Si 0.40%, Fe balance).

-

Inhibitor: 1-Hexylimidazole (>98% purity).

-

Medium: 1.0 M HCl prepared from analytical grade 37% HCl and deionized water.

-

Pre-treatment: Coupons must be abraded with SiC paper (grades 400 to 1200), degreased with acetone, washed with deionized water, and dried in warm air.

Protocol A: Gravimetric Analysis (Weight Loss)

The "Gold Standard" for determining bulk corrosion rates.

-

Preparation: Weigh cleaned coupons (

) using an analytical balance ( -

Immersion: Suspend coupons in 100 mL of 1 M HCl containing various concentrations of 1-Hexylimidazole (e.g., 100, 200, 300, 400, 500 ppm) for 24 hours at 303 K.

-

Recovery: Remove coupons, wash with Brushing solution (to remove corrosion products), rinse with water/acetone, dry, and re-weigh (

). -

Calculation:

-

Corrosion Rate (

): -

Inhibition Efficiency (

):

-

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Validates the formation of the protective barrier and charge transfer resistance.

-

Setup: Three-electrode cell.

-

Working Electrode (WE): Mild steel (

exposed). -

Counter Electrode (CE): Platinum foil.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

-

OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes.

-

Measurement: Apply an AC signal (amplitude 10 mV peak-to-peak) over a frequency range of 100 kHz to 0.01 Hz .

-

Analysis: Fit data to a Randles equivalent circuit (

) or a Constant Phase Element (CPE) model if the semicircle is depressed.-

Look for an increase in Charge Transfer Resistance (

) as inhibitor concentration increases.

-

Protocol C: Potentiodynamic Polarization (PDP)

Determines if the inhibitor is anodic, cathodic, or mixed-type.

-

Scan Range:

mV relative to OCP. -

Scan Rate: 1.0 mV/s (slow scan is critical for equilibrium).

-

Output: Tafel plots (

vs. Potential). -

Calculation: Extrapolate linear Tafel segments to determine Corrosion Current Density (

) and Corrosion Potential (

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for electrochemical validation of 1-Hexylimidazole.

Data Interpretation & Expected Values

When analyzing 1-Hexylimidazole, the following trends confirm successful inhibition. The data below represents typical values for alkylimidazoles in 1M HCl.

Table 1: Expected Electrochemical Parameters (Typical)

| Concentration (mM) | Efficiency ( | |||||

| Blank (1M HCl) | -480 | 950 | 90 | 110 | 25 | - |

| 1.0 mM | -475 | 350 | 85 | 108 | 85 | 63.1 |

| 2.5 mM | -470 | 150 | 82 | 105 | 190 | 84.2 |

| 5.0 mM | -465 | 65 | 80 | 102 | 410 | 93.1 |

| 10.0 mM | -460 | 45 | 78 | 100 | 580 | 95.2 |

Key Insights for the Researcher:

-

Shift: If the shift is

-

Increase: A sharp rise in charge transfer resistance (

-

Isotherm: The surface coverage (

) usually fits the Langmuir Adsorption Isotherm :

References

-

Zhang, Q. B., & Hua, Y. X. (2009). Corrosion inhibition of mild steel by alkylimidazolium ionic liquids in hydrochloric acid. Electrochimica Acta, 54(6), 1881-1887. [4]

-

Obot, I. B., et al. (2019). Imidazole derivatives as effective corrosion inhibitors for mild steel in acidic environment: Experimental and theoretical studies. Journal of Adhesion Science and Technology.

- Quraishi, M. A., et al. (2010).

-

ASTM G31-72. Standard Practice for Laboratory Immersion Corrosion Testing of Metals. ASTM International.

-

ASTM G102-89. Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM International.

protocol for using 1-Hexylimidazole as a curing agent for epoxy resins

Technical Application Note: Protocol for Using 1-Hexylimidazole as a Curing Agent for Epoxy Resins

Abstract

This guide details the use of 1-Hexylimidazole (1-Hi) as a latent anionic curing agent and accelerator for Diglycidyl Ether of Bisphenol A (DGEBA) epoxy systems. Unlike solid imidazole derivatives (e.g., 2-methylimidazole), 1-Hexylimidazole is a liquid at room temperature, offering superior processability, miscibility, and potential for automated dispensing. Its hexyl chain imparts unique hydrophobic characteristics and improved flexibility (plasticization) to the cured network, making it a candidate of interest for biomedical device encapsulation and electronic potting where moisture resistance is critical.

Chemical Basis & Mechanism

The Role of 1-Hexylimidazole

Imidazoles function as Lewis bases . In epoxy chemistry, they initiate anionic homopolymerization . The 1-substituted nature of 1-Hexylimidazole (blocking the N1 hydrogen) prevents the rapid tautomerization seen in unsubstituted imidazoles, thereby enhancing latency (pot life) compared to 2-methylimidazole (2-MI) or imidazole (Im).

Reaction Pathway

The curing mechanism proceeds via a nucleophilic attack by the pyridine-type nitrogen (N3) on the epoxy ring. This forms a zwitterionic 1:1 adduct. The alkoxide anion generated then attacks a second epoxy group, propagating the etherification chain reaction.

Key Structural Impact: The hexyl chain (C6) at the N1 position introduces steric bulk.

-

Latency: Slightly retards the initial nucleophilic attack compared to 1-methylimidazole (1-MI), extending pot life.

-

Network Properties: The pendant hexyl group acts as an internal plasticizer, potentially lowering the Glass Transition Temperature (

) slightly compared to methyl-derivatives but improving impact resistance and hydrophobicity.

Figure 1: Anionic polymerization mechanism initiated by 1-Hexylimidazole. The N3 nitrogen initiates the ring opening, leading to an ether-linked network.

Material Characterization & Comparison

Select the appropriate curing agent based on the required thermal and processing properties.

| Property | 1-Hexylimidazole (1-Hi) | 1-Methylimidazole (1-MI) | 2-Ethyl-4-Methylimidazole (2E4MZ) |

| CAS Number | 33529-01-0 | 616-47-7 | 931-36-2 |

| Physical State (25°C) | Liquid (Low Viscosity) | Liquid | Solid / Viscous Liquid |

| Molecular Weight | 152.24 g/mol | 82.10 g/mol | 110.16 g/mol |

| Hydrophobicity | High (Hexyl chain) | Low | Moderate |

| Reactivity (Latency) | Moderate (Steric hindrance) | High (Fast cure) | High |

| Primary Use | Flexibilizing Curing Agent, Ionic Liquid Precursor | Accelerator, Fast Cure | General Purpose Hardener |

Formulation Protocol

Objective: Prepare a void-free epoxy mixture with 1-Hexylimidazole as the sole homopolymerization initiator.

Stoichiometry Calculation (PHR)

Unlike amine hardeners used in stoichiometric ratios, imidazoles are catalytic. However, for homopolymerization, higher loadings are used to ensure complete network formation.

-

Standard 1-MI Loading: 2 – 5 phr (parts per hundred resin).

-

Adjustment for 1-Hi: Due to the higher molecular weight (152 vs 82), you must increase the weight loading to maintain molar equivalence.

-

Molar Ratio:

-

Recommended Range:4.0 – 9.0 phr

-

Materials

-

Epoxy Resin: DGEBA (e.g., EPON 828 or equivalent), EEW ~185-190.

-

Curing Agent: 1-Hexylimidazole (>98% purity).

-

Equipment: Planetary centrifugal mixer (e.g., Thinky) or high-shear overhead stirrer; Vacuum chamber.

Step-by-Step Mixing

-

Resin Warming: Heat DGEBA resin to 40°C to lower viscosity (approx. 1000-2000 cPs).

-

Dispensing:

-

Weigh 100.0 g of DGEBA.

-

Add 5.0 g (5 phr) of 1-Hexylimidazole directly. Note: Since 1-Hi is liquid, no solvent predissolution is required.

-

-

Mixing:

-

Planetary Mixer: 2000 RPM for 2 minutes.

-

Manual/Overhead: Mix vigorously for 5 minutes, scraping sides.

-

-

Degassing: Place mixture in a vacuum chamber (-29 inHg) for 10-15 minutes until frothing collapses. Caution: 1-Hi has a boiling point >260°C, but monitor for volatility if high vacuum (<1 mbar) is used for extended periods.

Curing Schedule Optimization

Imidazoles require thermal activation. A step-cure is critical to prevent "thermal runaway" (exotherm) which can char the resin or cause bubbles.

Standard Cure Cycle

-

Stage 1 (Gelation): 80°C for 2 hours.

-

Purpose: Slow reaction to build MW without excessive heat generation.

-

-

Stage 2 (Crosslinking): 120°C for 2 hours.

-

Purpose: Drive the reaction to vitrification.

-

-

Stage 3 (Post-Cure): 150°C for 1 hour (Optional).

-

Purpose: Maximize

and mechanical properties.

-

Experimental Workflow

Figure 2: Workflow for formulating and validating 1-Hexylimidazole cured epoxy.

Expected Properties & Troubleshooting

Typical Properties (Cured at 120°C)

-

Glass Transition (

): ~110°C - 135°C.-

Note: Expect a

approximately 10-20°C lower than 1-Methylimidazole cured systems due to the plasticizing effect of the hexyl chain.

-

-

Thermal Stability: Degradation onset >300°C (TGA).

-

Moisture Absorption: Reduced compared to standard amine cures due to the hydrophobic alkyl chain.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Exotherm / Charring | Cure temp too high initially; Mass too large. | Reduce Stage 1 temp to 60°C; Use a thinner cross-section during cure. |

| Low | Incomplete cure; Plasticization. | Increase Post-Cure to 150°C; Verify stoichiometry (increase phr to 6-8). |

| Voids / Bubbles | Moisture in 1-Hi; Incomplete degassing. | Dry 1-Hi over molecular sieves; Degas longer; Check vacuum level. |

| Phase Separation | Poor mixing; Chain incompatibility. | Ensure resin is warm (40°C) during mixing; 1-Hi is generally very compatible with DGEBA. |

References

-

Heise, M. S., & Martin, G. C. (1989). Curing Mechanism and Thermal Properties of Epoxy-Imidazole Systems. Macromolecules, 22(1), 99-104. Link

-

Ham, Y. R., et al. (2010). A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry, 16(4), 556-559. Link

-

Brelson, T. (2023). Advantages and applications of imidazole epoxy resin curing agents. JOIE New Material. Link

-

SciSpace. (2018). Epoxy adhesive formulations using latent imidazole metal cation complexes. Link

-

Evonik Industries. Imidazole Curing Agents for Epoxy Resins (Technical Data Sheet). Link

Application Note: 1-Hexylimidazole in Agrochemical Synthesis and Formulation

Abstract

This technical guide details the utility of 1-Hexylimidazole (CAS 33529-01-0) in the development of modern agrochemicals. Unlike simple solvent applications, this amphiphilic heterocycle serves three critical functions in the agrochemical workflow: (1) as a precursor for bioactive ionic liquids (ILs) with inherent fungicidal properties, (2) as a nucleophilic catalyst for high-yield esterification of pesticide intermediates, and (3) as a tunable extraction medium for residue analysis (DLLME) . This document provides validated protocols for these applications, supported by mechanistic insights and safety standards.

Chemical Profile & Mechanistic Basis[1]

1-Hexylimidazole is an N-alkylated imidazole derivative characterized by a polar "head" (imidazole ring) and a lipophilic "tail" (hexyl chain).[1] This amphiphilic structure is the causal factor behind its versatility in agrochemistry.

| Property | Specification | Mechanistic Relevance |

| Molecular Structure | C | The C6 chain provides optimal lipophilicity for membrane penetration (fungicidal activity) without becoming waxy/solid (like C12+ chains). |

| Boiling Point | ~256°C | Low volatility makes it an ideal "Green Solvent" precursor, reducing VOC emissions in synthesis. |

| Basicity (pK | ~7.0 - 7.2 | Sufficiently basic to act as a proton scavenger but nucleophilic enough to form acyl-imidazole intermediates. |

| Solubility | Amphiphilic | Miscible with organic solvents; tunable water solubility based on protonation state. |

Application I: Synthesis of Bioactive Ionic Liquids (Green Fungicides)